

Application Notes and Protocols for DM1-PEG4-DBCO Conjugation to Antibodies

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Compound of Interest

Compound Name: DM1-PEG4-DBCO

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Introduction

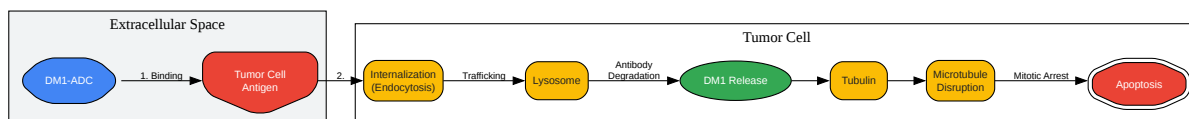
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity. The following application note provides a detailed protocol for the conjugation of **DM1-PEG4-DBCO**, a potent tubulin inhibitor payload connected to a PEGylated linker with a dibenzocyclooctyne (DBCO) group, to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

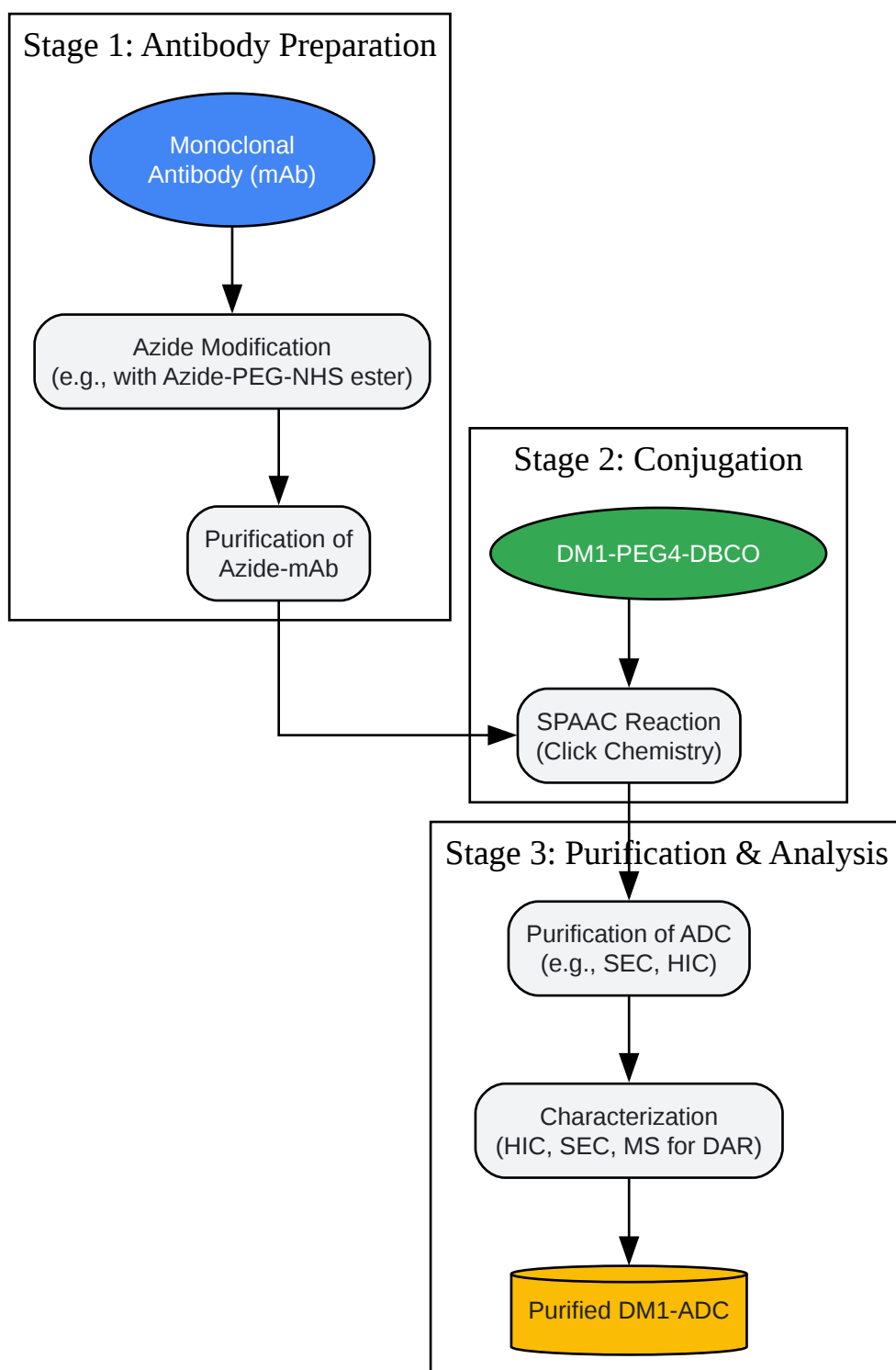
DM1, a maytansinoid derivative, induces cell death by inhibiting microtubule assembly, leading to mitotic arrest.^[1] The PEG4 spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The DBCO moiety allows for a highly specific and efficient, copper-free "click chemistry" reaction with an azide-functionalized antibody.^{[2][3]} This site-specific conjugation method offers greater control over the drug-to-antibody ratio (DAR) and results in a more homogeneous ADC product compared to stochastic methods like lysine or cysteine conjugation.^{[4][5]}

Mechanism of Action of DM1-ADCs

DM1-based ADCs function through a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.^{[6][7]} Following

binding, the ADC-antigen complex is internalized, typically through endocytosis.[8] Once inside the cell, the ADC is trafficked to the lysosome, where proteolytic degradation of the antibody releases the DM1 payload.[9] The freed DM1 can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]





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